

# Altiratinib MET phosphorylation inhibition assay

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## Compound Focus: Altiratinib

CAS No.: 1345847-93-9

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## Altiratinib Profile & Mechanism of Action

**Altiratinib** (DCC-2701) is an orally active, highly potent multi-kinase inhibitor designed to address key mechanisms of tumor growth and drug resistance [1]. Its primary targets and IC50 values are summarized in the tables below.

**Table 1: Primary Kinase Targets of Altiratinib [1] [2]**

Target Kinase	IC <sub>50</sub> (nM)
MET	2.7
TIE2 (TEK)	8.0
VEGFR2 (KDR)	9.2
FLT3	9.3
TrkA (NTRK1)	0.85
TrkB (NTRK2)	4.6
TrkC (NTRK3)	0.83

Table 2: Activity against MET Oncogenic Mutants [1] [2]

MET Isoform	IC <sub>50</sub> (nM)
MET (Wild-type)	2.7
MET Y1230D	0.37
MET Y1230C	1.2
MET Y1230H	1.5
MET M1250T	6.0
MET D1228N	1.3
MET D1228H	3.6

**Altiratinib** exerts its effects through balanced inhibition of key kinases in both tumor cells and the tumor microenvironment [3]. The following diagram illustrates its multi-targeted mechanism of action.

*Diagram 1: Multi-targeted mechanism of **Altiratinib** action.*

## Experimental Protocols

### Biochemical MET Phosphorylation Inhibition Assay

This protocol measures the direct inhibition of MET kinase activity by **Altiratinib** in a cell-free system [1].

#### Key Reagents & Equipment

- **Kinase Enzyme:** MET kinase (wild-type or mutant isoforms).
- **Substrate:** Poly (Glu,Tyr) peptide.
- **Reaction Buffer:** 50 mM HEPES (pH 7.5), 10 mM MgCl<sub>2</sub>, 1 mM DTT, 0.01% Tween-20.
- **ATP Solution:** Prepared at the Km ATP concentration for MET.
- **Detection System:** Pyruvate kinase/Lactate dehydrogenase (PK/LDH) coupled enzyme system.

- **Microplate Reader:** Capable of reading absorbance at 340 nm.

## Procedure

- **Prepare Compound Dilutions:** Serially dilute **Altiratinib** in DMSO.
- **Assay Mixture:** Combine MET kinase with **Altiratinib** or DMSO control in reaction buffer.
- **Initiate Reaction:** Start the reaction by adding ATP and substrate.
- **Incubate:** Incubate the reaction mixture at 30°C for 60 minutes.
- **Measure:** Quantify ADP production by measuring the decrease in absorbance at 340 nm (NADH consumption) over time.
- **Data Analysis:** Calculate reaction rates compared to controls and determine IC<sub>50</sub> values using non-linear regression (e.g., with GraphPad Prism software).

## Cellular MET Phosphorylation Inhibition Assay

This protocol assesses **Altiratinib**'s ability to inhibit HGF-stimulated MET phosphorylation in cultured cells [4] [1] [2].

### Key Reagents & Cell Lines

- **Cell Lines:** U-87 MG (glioblastoma, autocrine MET/HGF signaling), EBC-1 (MET-amplified), or HUVECs (for stimulated phosphorylation).
- **Stimulation Factor:** Recombinant Hepatocyte Growth Factor (HGF), typically used at 40 ng/mL.
- **Key Antibodies:** Anti-phospho-MET (Tyr1234/1235) and total MET for Western blot.

### Procedure

- **Plate Cells:** Seed cells (e.g.,  $5.0 \times 10^5$  cells per well in a 6-well plate) and culture until ~80% confluent.
- **Serum Starvation:** Starve cells in serum-free medium for 6-24 hours to reduce basal signaling.
- **Pre-treat with Inhibitor:** Add desired concentrations of **Altiratinib** (e.g., 0.001 - 5  $\mu$ M) or vehicle control (DMSO) for 6 hours.
- **Stimulate with HGF:** Stimulate cells with 40 ng/mL HGF for 10 minutes.
- **Lyse Cells:** Place plates on ice, quickly aspirate medium, and lyse cells with ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
- **Analyze Phosphorylation:**
  - **Western Blot:** Resolve proteins by SDS-PAGE (8-12% gradient gel), transfer to nitrocellulose, and immunoblot with phospho-specific and total protein antibodies.
  - **Quantification:** Use densitometry to quantify band intensities and calculate the percentage of phosphorylation inhibition.

## Application Notes & Data Interpretation

- **Preclinical Efficacy:** In GSC17 and GSC267 glioblastoma stem cells, **Altiratinib** completely suppressed HGF-stimulated MET phosphorylation [4]. In U-87 MG cells, it inhibited autocrine MET phosphorylation with an IC<sub>50</sub> of 6.2 nM [1].
- **In Vivo Correlation:** A single 10 mg/kg oral dose in mouse xenograft models led to complete inhibition of tumor MET phosphorylation for 12 hours and 73% inhibition at 24 hours [1] [2].
- **Troubleshooting:** High background phosphorylation can be mitigated by optimizing serum starvation time. Include a positive control inhibitor to validate the assay system.

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## References

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